![molecular formula C19H24N4O2S B296147 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide
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Overview
Description
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide, also known as AC-5216, is a novel compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide is not fully understood, but it is believed to involve the modulation of several key neurotransmitter systems in the brain. Specifically, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide has been shown to enhance the activity of GABAergic and cholinergic systems, while inhibiting the activity of glutamatergic and dopaminergic systems. This complex interplay of neurotransmitter systems is thought to underlie the broad range of pharmacological effects exhibited by 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide.
Biochemical and Physiological Effects:
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide has been found to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include analgesic, anti-inflammatory, and anticonvulsant activities, as well as potent neuroprotective effects. Additionally, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide has been shown to exhibit anxiolytic and antidepressant-like effects, making it a promising candidate for the treatment of anxiety and mood disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide in lab experiments include its broad range of pharmacological effects, as well as its potent neuroprotective properties. Additionally, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further research and development. However, the limitations of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide in lab experiments include its complex mechanism of action, which makes it difficult to study in isolation, as well as its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide. One area of interest is the development of more potent and selective analogues of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Additionally, further research is needed to explore the potential of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to explore the potential of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide for the treatment of anxiety and mood disorders, as well as other psychiatric conditions.
Synthesis Methods
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide involves a multi-step process that begins with the reaction of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one with thionyl chloride to form the corresponding chloropyrazole. This intermediate is then reacted with 6-amino-2-thiouracil to yield the target compound, which is subsequently acetylated to form 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide.
Scientific Research Applications
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. Additionally, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide has been shown to exhibit potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C19H24N4O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C19H24N4O2S/c20-17-16(13-8-4-3-5-9-13)18(25)23-19(22-17)26-12-15(24)21-14-10-6-1-2-7-11-14/h3-5,8-9,14H,1-2,6-7,10-12H2,(H,21,24)(H3,20,22,23,25) |
InChI Key |
IOCIJCYBCXGMTL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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